molecular formula C19H21FN2O3 B2412958 2-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide CAS No. 1396673-75-8

2-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2412958
CAS RN: 1396673-75-8
M. Wt: 344.386
InChI Key: FUUXRGACOAXEKG-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as FCPA and is a derivative of piperidine. In

Scientific Research Applications

Synthesis of Piperidine Derivatives with Biological Activity

Research has shown that derivatives of piperidine, a structural component of the compound , exhibit significant biological activities. For example, piperidine derivatives synthesized from similar compounds have been evaluated for their antagonist activity against serotonin receptors (5-HT2) (Yoshifumi Watanabe et al., 1993). These derivatives offer a pathway for the development of therapeutic agents, highlighting the compound's utility in synthesizing biologically active molecules Syntheses of 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines with 5-HT2 antagonist activity.

Antimycobacterial Activity

Further research into structurally related piperidin-4-ones indicates their potential in antimycobacterial treatments. An atom-economic and stereoselective synthesis method has led to spiro-piperidin-4-ones, which showed significant in vitro and in vivo activity against Mycobacterium tuberculosis (R. Kumar et al., 2008). This underscores the compound's relevance in the synthesis of antimycobacterial agents, providing a novel approach to treating tuberculosis Discovery of antimycobacterial spiro-piperidin-4-ones: an atom economic, stereoselective synthesis, and biological intervention.

Development of Calcium Channel Blockers

Compounds containing the piperidine structure have also been evaluated for their ability to act as calcium channel blockers, a class of medications used to treat hypertension. A study by J. R. Shanklin et al. (1991) synthesized a series of compounds, including 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, demonstrating calcium-channel-blocking activity. These findings suggest the compound's utility in developing new antihypertensive agents, offering insight into its role in cardiovascular research Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compounds.

properties

IUPAC Name

2-(4-fluorophenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c20-17-3-1-14(2-4-17)11-18(23)21-12-15-5-8-22(9-6-15)19(24)16-7-10-25-13-16/h1-4,7,10,13,15H,5-6,8-9,11-12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUXRGACOAXEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)C(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)acetamide

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